Reduced Lipophilicity (XLogP3) Relative to the Methyl Ester and Cycloocta Analogs
The target compound (XLogP3 = 5.0) is less lipophilic than its direct methyl ester analog (methyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, XLogP3 = 5.5) and substantially less lipophilic than the corresponding cycloocta[b]thiophene derivative (XLogP3 ≈ 5.96 estimated from ACD/LogP) [1][2]. The N-methylcarboxamide group (vs. methyl ester or unsubstituted carboxamide) provides a balanced lipophilicity that may maintain adequate aqueous solubility while retaining membrane permeability—a critical factor for consistent in vitro assay behavior [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.0 |
| Comparator Or Baseline | Methyl ester analog: XLogP3 = 5.5; Cycloocta[b]thiophene derivative: ACD/LogP ≈ 5.96 |
| Quantified Difference | ΔXLogP3 = −0.5 vs. methyl ester; ΔXLogP3 ≈ −0.96 vs. cycloocta analog |
| Conditions | Computed by XLogP3 3.0 (PubChem) or ACD/LogP (ChemSpider) |
Why This Matters
Lower logP reduces non-specific binding and improves solubility, making the compound more tractable in biochemical and cell-based assays.
- [1] Kuujia. CAS No. 893098-80-1: Computed Properties – XLogP3 = 5. https://www.kuujia.com/cas-893098-80-1.html (accessed 2026-05-09). View Source
- [2] PubChem. Methyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CID 1000246): Computed Properties – XLogP3 = 5.5. https://pubchem.ncbi.nlm.nih.gov/compound/1000246 (accessed 2026-05-09). View Source
